molecular formula C7H12N4O B15275804 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B15275804
M. Wt: 168.20 g/mol
InChI Key: UZCBPCGLTSYLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole ( 1856479-72-5) is a high-purity chemical compound with a molecular formula of C7H12N4O and a molecular weight of 168.20 g/mol . It features a unique molecular architecture that combines two privileged pharmacophores in medicinal chemistry: a 1,2,4-triazole ring and an azetidine moiety, linked by an oxymethyl group . The 1,2,4-triazole ring is a well-known scaffold present in numerous FDA-approved drugs and bioactive molecules, valued for its hydrogen bonding capacity, rigidity, and ability to interact with biological targets . This heterocyclic system is associated with a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and anticonvulsant effects, making it a versatile core structure for drug discovery programs . For instance, recent scientific literature highlights that novel 1,2,4-triazole derivatives can exhibit significant anti-inflammatory activity by modulating the release of key cytokines such as TNF-α in cellular models . The azetidine ring, a four-membered nitrogen heterocycle, further enhances the molecular properties by contributing to structural diversity and potentially influencing metabolic stability and target binding affinity. This compound is intended for Research Use Only (RUO) and is a valuable building block for researchers in medicinal chemistry, particularly for synthesizing novel derivatives, conducting structure-activity relationship (SAR) studies, and screening for new biological activities in areas like immunology and infectious disease. Strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-4-methyl-1,2,4-triazole

InChI

InChI=1S/C7H12N4O/c1-11-5-9-10-7(11)4-12-6-2-8-3-6/h5-6,8H,2-4H2,1H3

InChI Key

UZCBPCGLTSYLGB-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1COC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of azetidine derivatives with triazole precursors. One common method includes the reaction of azetidin-3-ol with 4-methyl-4H-1,2,4-triazole under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, inhibiting their activity, while the triazole ring can modulate receptor functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole with structurally related 1,2,4-triazole derivatives, highlighting substituent variations, physicochemical properties, and biological activities.

Compound Name Substituents (Position) Molecular Formula Key Physicochemical/Biological Data Reference
3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole Azetidin-3-yloxymethyl (3), Methyl (4) C₇H₁₁N₅O Structural rigidity from azetidine; potential for hydrogen bonding. Biological activity not reported.
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Adamantane (5), 4-Cl-benzylsulfanyl (3) C₂₀H₂₂ClN₃S Melting point: 126–128°C; potential 11β-HSD1 inhibitor; crystal structure analyzed via Hirshfeld/DFT.
3-(3-Ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole (S10) 3-Ethoxy-4-nitrophenyl (3), Methyl (4) C₁₁H₁₂N₄O₃ Melting point: 92.5–94°C; ^1H NMR (CD₃OD) δ 8.62 (s, 1H); improved metabolic stability via methyl group.
3-(3-Bromophenyl)methyl-4-methyl-4H-1,2,4-triazole 3-Bromobenzyl (3), Methyl (4) C₁₀H₁₀BrN₃ Collision cross-section data available; increased lipophilicity due to bromine.
3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole 3,4-Dichlorobenzylsulfanyl (3), Methyl (4) C₁₀H₉Cl₂N₃S Molecular mass: 274.163 g/mol; high halogen content may enhance membrane permeability.
3-(4-Methyl-4H-1,2,4-triazol-3-ylthio)-4H-1-benzopyran-4-one Benzopyranone (3), Methyl (4) C₁₂H₉N₃O₂S Pale brown prisms (70% yield); sulfur atom may enhance binding to metal-containing enzymes.

Structural and Functional Insights

  • Substituent Effects on Bioactivity: The adamantane-containing derivative (C₂₀H₂₂ClN₃S) exhibits enzyme inhibition (11β-HSD1), likely due to adamantane’s bulky hydrophobic character enhancing target affinity . The ethoxy-nitro derivative (S10) shows reduced metabolic degradation, attributed to the methyl group at position 4 stabilizing the triazole core .
  • Halogenated derivatives (e.g., bromo, chloro) exhibit lower solubility due to increased hydrophobicity but higher membrane permeability .
  • Synthetic Routes :

    • Most analogs are synthesized via nucleophilic substitution (e.g., benzyl chloride + triazole-thiol in DMF/K₂CO₃) or condensation reactions (e.g., aldehyde + triazole-thiol) . The target compound’s synthesis may follow similar pathways.

Biological Activity

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole is a synthetic compound that belongs to the class of triazoles, which are known for their diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

  • Molecular Formula : C8H14N4O
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 1690526-70-5

The structure of the compound features an azetidine moiety linked to a triazole ring, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives, including 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole, exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole compounds and their evaluation against a range of microbial strains. The results demonstrated that certain derivatives showed comparable efficacy to established antibiotics, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory activity of triazole derivatives has been documented in several studies. For instance, a derivative similar to 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole was found to inhibit inflammatory pathways effectively. The mechanism involves the suppression of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. The ability of these compounds to interact with specific molecular targets has been linked to their potential as antitumor agents. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and promoting cell death pathways .

Study 1: Synthesis and Evaluation of Triazole Derivatives

In a comprehensive study published in Medicinal Chemistry, researchers synthesized a series of triazole compounds and evaluated their biological activities. Among these, 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole was highlighted for its potent anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study utilized various assays to assess the inhibition of inflammatory markers in cell cultures .

Study 2: Antimicrobial Efficacy Against Resistant Strains

Another significant research effort focused on the antimicrobial efficacy of triazole derivatives against multi-drug resistant bacterial strains. The results indicated that compounds like 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole exhibited substantial antibacterial activity, suggesting a promising role in combating antibiotic resistance .

Data Table: Biological Activities of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole

Activity Type Effectiveness Mechanism References
AntimicrobialModerate to HighDisruption of bacterial cell wall
Anti-inflammatoryHighInhibition of COX enzymes
AnticancerVariableInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole?

  • Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, the chloromethyl group in structurally similar triazoles (e.g., 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride) can react with azetidin-3-ol under basic conditions to introduce the azetidine-3-yloxy moiety. Reaction conditions (solvent, temperature, and pH) must be optimized to avoid side products . Multi-step protocols may include hydrazine derivatives cyclizing with carbonyl compounds, as seen in related triazole syntheses .

Q. How is the structure of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole confirmed post-synthesis?

  • Methodology : Combined spectroscopic and analytical techniques are critical.

  • Elemental analysis verifies composition.
  • IR spectroscopy identifies functional groups (e.g., triazole ring vibrations at ~1500 cm⁻¹).
  • ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 4-position, azetidine protons).
  • Chromatography (TLC/HPLC) ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

  • Methodology :

  • Temperature control : Lower temperatures (~0–5°C) minimize side reactions during nucleophilic substitutions.
  • pH adjustment : Mildly basic conditions (e.g., NaHCO₃) enhance substitution efficiency without hydrolyzing sensitive groups .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cyclization steps .
  • Reaction monitoring : Use TLC or HPLC to track progress and terminate reactions at optimal conversion .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazoles?

  • Methodology :

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., azetidine vs. methyl groups) on enzyme inhibition or antimicrobial activity .
  • Assay standardization : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., CYP450 variants) can explain discrepancies .
  • Toxicity profiling : Evaluate LD₅₀ and therapeutic indices to distinguish between intrinsic activity and cytotoxicity .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

  • Methodology :

  • Data collection : High-resolution diffraction data (Mo/Kα radiation) are collected using single crystals grown via vapor diffusion.
  • Structure refinement : Software like SHELXL refines atomic positions and thermal parameters. The program’s robustness with twinned or high-resolution data makes it ideal for small-molecule triazoles .
  • Validation : Check R-factors (<5%) and electron density maps to confirm accuracy .

Q. What computational methods predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui functions to identify nucleophilic/electrophilic sites. For example, the azetidine oxygen may act as a hydrogen-bond acceptor .
  • Molecular docking : Simulate binding to targets (e.g., fungal CYP51) to rationalize antifungal activity observed in vitro .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP for membrane permeability) using QSAR models .

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